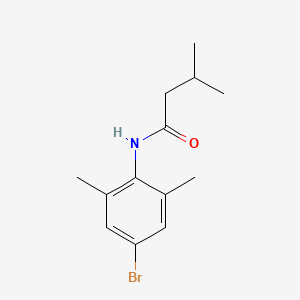![molecular formula C14H17NO6 B5779779 ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate, also known as EEVA, is a chemical compound that has been widely used in scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in various fields of study. In
作用機序
Ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The compound also exhibits antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate has also been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate is its potent inhibitory activity against acetylcholinesterase, making it a valuable tool for studying cholinergic neurotransmission. Additionally, the compound has been shown to have a high degree of selectivity for acetylcholinesterase over other enzymes, reducing the risk of off-target effects. However, one of the limitations of ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying the compound's neuroprotective and anti-tumor effects. Finally, the development of new synthetic methods for ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate may lead to improved yields and increased accessibility for researchers.
合成法
Ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with ethyl bromoacetate, followed by nitration and reduction reactions. The final product is obtained through a condensation reaction between the intermediate product and 2-nitroethylene.
科学的研究の応用
Ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate has been widely used in scientific research as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
特性
IUPAC Name |
ethyl 2-[2-ethoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-19-13-9-11(7-8-15(17)18)5-6-12(13)21-10-14(16)20-4-2/h5-9H,3-4,10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZKXIKCKMTEX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {2-ethoxy-4-[(E)-2-nitroethenyl]phenoxy}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)



![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)